Home > Products > Screening Compounds P108787 > Morphine-3-glucuronide
Morphine-3-glucuronide - 20290-09-9

Morphine-3-glucuronide

Catalog Number: EVT-1568040
CAS Number: 20290-09-9
Molecular Formula: C23H27NO9
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Morphine-3-Glucuronide (M3G) is a major metabolite of morphine produced primarily in the liver. [] It is formed through glucuronidation, a process where glucuronic acid is added to morphine by UDP-glucuronosyltransferases (UGTs). [, , ] M3G is primarily eliminated through bile and urine. [, ] While M3G exhibits weak affinity for opioid receptors compared to morphine and morphine-6-glucuronide (M6G), it has been shown to play a role in various physiological processes and has been investigated for its potential influence on morphine's effects. [, , , , , ]

Overview

Morphine-3-glucuronide is a significant metabolite of morphine, an opioid analgesic widely used for pain management. The metabolism of morphine primarily occurs in the liver through glucuronidation, where morphine-3-glucuronide and morphine-6-glucuronide are produced. While morphine-6-glucuronide is known for its analgesic properties, morphine-3-glucuronide exhibits different pharmacological effects, including neuroexcitatory actions that can complicate pain management strategies.

Source

Morphine-3-glucuronide is synthesized in the body during the metabolism of morphine. Approximately 44% to 55% of administered morphine is converted into morphine-3-glucuronide, while 9% to 15% is converted into morphine-6-glucuronide. This metabolic process primarily involves the enzyme UDP-glucuronosyltransferase 2B7, which facilitates the addition of glucuronic acid to the hydroxyl groups on morphine .

Classification

Morphine-3-glucuronide belongs to the class of compounds known as glucuronides, which are polar metabolites formed through conjugation reactions. It is classified as an opioid metabolite but does not possess the same analgesic properties as its parent compound or other metabolites like morphine-6-glucuronide.

Synthesis Analysis

Methods

The synthesis of morphine-3-glucuronide occurs predominantly through enzymatic processes in the liver. The key steps include:

  1. Substrate Preparation: Morphine acts as the substrate for glucuronidation.
  2. Enzymatic Reaction: The enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the C3 hydroxyl group of morphine.
  3. Formation of Morphine-3-glucuronide: This reaction results in the formation of morphine-3-glucuronide, which is then released into circulation.

Technical Details

The enzymatic activity involved in this synthesis is influenced by various factors, including genetic polymorphisms in UGT2B7 and other UGT family members. In humans, this metabolic pathway is crucial for regulating both the efficacy and side effects of morphine therapy .

Molecular Structure Analysis

Structure

Morphine-3-glucuronide has a complex molecular structure characterized by a glucuronic acid moiety attached to the C3 position of the morphine molecule. The structural formula can be represented as follows:

C21H25NO7C_{21}H_{25}NO_{7}

Data

The molecular weight of morphine-3-glucuronide is approximately 393.43 g/mol. Its structure includes:

  • A phenolic hydroxyl group at position 3.
  • A tertiary amine at position 17.
  • A glucuronic acid moiety that enhances its solubility and alters its pharmacokinetic properties compared to morphine .
Chemical Reactions Analysis

Reactions

Morphine-3-glucuronide primarily participates in metabolic reactions involving further conjugation or hydrolysis. Key reactions include:

  1. Glucuronidation: The primary reaction forming morphine-3-glucuronide from morphine.
  2. Deconjugation: In certain conditions, it may revert to its parent compound or be further metabolized to other metabolites.

Technical Details

The stability and reactivity of morphine-3-glucuronide can be influenced by pH and temperature, which affect its solubility and interaction with biological membranes .

Mechanism of Action

Process

The mechanism by which morphine-3-glucuronide exerts its effects involves interactions with various receptors in the central nervous system. Notably, it exhibits limited affinity for traditional opioid receptors but has been shown to activate Toll-like receptor 4 pathways.

Data

Research indicates that morphine-3-glucuronide may contribute to opioid-induced hyperalgesia through pro-inflammatory mechanisms mediated by Toll-like receptor 4/myeloid differentiation protein-2 complexes . This suggests that while it does not provide analgesia, it may enhance pain sensitivity under certain conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Morphine-3-glucuronide typically appears as a white crystalline powder.
  • Solubility: It is highly soluble in water due to its polar nature.

Chemical Properties

  • Melting Point: The melting point ranges around 200°C.
  • Stability: Morphine-3-glucuronide is stable under normal physiological conditions but can degrade under extreme pH levels or temperatures.

Relevant data suggest that more than 50% of administered morphine is eliminated as this metabolite in human urine, indicating its significant role in drug metabolism .

Applications

Scientific Uses

Morphine-3-glucuronide serves several important roles in scientific research and clinical applications:

  1. Pharmacokinetic Studies: Understanding its metabolism helps optimize dosing regimens for morphine.
  2. Pain Management Research: Investigating its role in opioid-induced hyperalgesia aids in developing strategies to mitigate adverse effects associated with opioid therapy.
  3. Biomarker Development: Its levels can serve as biomarkers for assessing opioid metabolism and potential side effects in patients undergoing treatment with opioids.
Chemical Identity and Biosynthesis

Molecular Structure and Stereochemical Configuration of M3G

Morphine-3-glucuronide (M3G) is a major phase II metabolite of morphine, formed by the covalent attachment of glucuronic acid to morphine’s C3 phenolic hydroxyl group. Its systematic IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-{[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-yl]oxy}oxane-2-carboxylic acid, with a molecular formula of C₂₃H₂₇NO₉ and a molar mass of 461.46 g/mol [7]. The glucuronidation occurs specifically at the 3-position, resulting in a β-D-glucopyranosiduronic acid linkage that drastically alters the molecule’s physicochemical properties.

The stereochemical configuration of M3G is critical for its biological inactivity at opioid receptors. While morphine possesses a planar structure conducive to μ-opioid receptor (MOR) binding, the bulky glucuronic acid moiety at C3 introduces steric hindrance. This disrupts morphine’s interaction with MOR’s binding pocket, explaining M3G’s lack of analgesic activity [2] [9]. The glucuronide group also enhances hydrophilicity, increasing M3G’s water solubility (log P ≈ -1.5) compared to morphine (log P ≈ 0.8). This polarity limits blood-brain barrier penetration but facilitates renal excretion [5] [9].

  • Key Structural Features:
  • Glycosidic Bond: β-1-O-linkage between glucuronic acid and morphine’s C3 oxygen.
  • Ionization: Carboxyl group of glucuronic acid (pKa ≈ 3.5) and tertiary amine of morphine (pKa ≈ 8.0) confer zwitterionic properties at physiological pH.
  • Chiral Centers: Retention of morphine’s five chiral centers (5R,6S,9R,13S,14R) and addition of four from glucuronic acid [7].

Enzymatic Pathways: Role of UGT2B7 in Morphine Glucuronidation

UGT2B7 is the primary human isoform responsible for morphine’s glucuronidation, exhibiting regioselectivity for both the 3- and 6-positions. This enzyme, encoded by the UGT2B7 gene on chromosome 4q13.2, is a 529-amino-acid membrane protein localized in the endoplasmic reticulum of hepatocytes, renal tubules, and intestinal epithelia [1] [4] [8]. Its catalytic mechanism involves a nucleophilic attack by morphine’s phenolic oxygen on the anomeric carbon of UDP-glucuronic acid (UDPGA), facilitated by a histidine residue in the active site. This reaction displaces UDP to form M3G, requiring Mg²⁺ as a cofactor [1] [8].

Genetic polymorphisms significantly influence UGT2B7’s activity:

  • UGT2B7*2 (H268Y): Reduces Km for morphine by 40%, enhancing catalytic efficiency for M3G formation.
  • UGT2B7*5 (D398N): Increases Km by 60%, decreasing metabolic efficiency.
  • UGT2B7*71S (A71S): Associated with reduced enzyme expression in Asian populations [1].

Table 1: Kinetic Parameters of UGT2B7 Allozymes for M3G Formation

VariantKm (μM)Vmax (pmol/min/mg)CLint (Vmax/Km)
UGT2B7*1 (WT)320 ± 28480 ± 321.50
UGT2B7*2190 ± 15*510 ± 292.68*
UGT2B7*5510 ± 41*440 ± 360.86*
UGT2B7*71S350 ± 30310 ± 27*0.89*

*Data derived from in vitro baculovirus-expressed systems [1].

Protein-protein interactions further modulate activity. UGT2B7 dimerizes with UGT1A1, UGT1A9, and their variants, forming heterodimers that alter kinetic behavior. For example, UGT1A92-UGT2B71 dimers increase M6G:M3G ratios, demonstrating allosteric crosstalk [1].

Comparative Analysis of UGT Isoforms in M3G Formation

While UGT2B7 dominates hepatic morphine glucuronidation, extrahepatic isoforms contribute to M3G biosynthesis. UGT1A1, UGT1A3, UGT1A6, UGT1A8, and UGT1A9 exhibit varying catalytic efficiencies for M3G formation, though with lower activity than UGT2B7 [2] [8]. Key differences include:

  • UGT1A1: Primarily glucuronidates bilirubin but shows minor activity for morphine (10% of UGT2B7’s Vmax).
  • UGT1A9: Prefers phenolic substrates and catalyzes M3G at 30% of UGT2B7’s efficiency. Its splice variant UGT1A1b lacks activity [1] [3].
  • Species Variations: Humans produce both M3G and M6G, whereas rodents exclusively form M3G due to absent UGT2B7 orthologs. Rat UGT1.1r and UGT2B1 are functionally analogous but differ structurally [3] [6].

Table 2: Contribution of Human UGT Isoforms to Morphine Glucuronidation

IsoformTissue ExpressionM3G CLint (Relative to UGT2B7)Key Polymorphisms
UGT2B7Liver, Kidney, Intestine1.00 (Reference)*2 (H268Y), *5 (D398N)
UGT1A1Liver, Small Intestine0.12*28 (TA repeat), *6 (G71R)
UGT1A9Liver, Kidney0.30*2 (C3Y), *3 (M33T)
UGT1A6Liver, Brain0.08*2 (T181A), *4 (R184S)

CLint = Intrinsic clearance (Vmax/Km); data compiled from human microsomal studies [1] [2] [8].

Dimerization between isoforms creates functional diversity. Heterodimers like UGT1A95-UGT2B71 exhibit 3-fold higher M3G affinity than UGT2B7 homodimers, while UGT1A1b-UGT2B7*2 complexes reduce catalytic efficiency by 50% [1]. These interactions highlight the metabolic plasticity in M3G biosynthesis.

Properties

CAS Number

20290-09-9

Product Name

Morphine-3-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C23H27NO9

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-/m0/s1

InChI Key

WAEXKFONHRHFBZ-ZXDZBKESSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O

Synonyms

morphine-3-glucuronide
morphine-3beta-D-glucuronide

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.